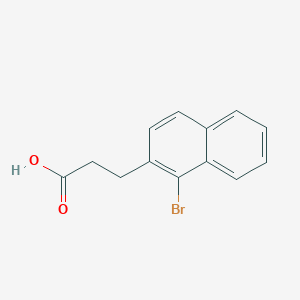

3-(1-bromo-2-naphthyl)propanoic acid

Description

3-(1-Bromo-2-naphthyl)propanoic acid is a brominated aromatic carboxylic acid derivative characterized by a naphthalene ring substituted with a bromine atom at the 1-position and a propanoic acid side chain at the 2-position. These features likely influence its physicochemical properties, such as increased lipophilicity and altered acidity compared to simpler phenylpropanoic acid derivatives.

Properties

IUPAC Name |

3-(1-bromonaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-13-10(7-8-12(15)16)6-5-9-3-1-2-4-11(9)13/h1-6H,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPSLJBFHVHPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Examples :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1, )

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3, )

| Property | 3-(1-Bromo-2-naphthyl)propanoic Acid | Chlorinated Phenylpropanoic Acids |

|---|---|---|

| Aromatic System | Naphthalene (two fused benzene rings) | Monocyclic phenyl ring |

| Substituents | Bromine (1-position) | Chlorine, hydroxyl groups |

| Bioactivity | Not reported (inferred) | Antimicrobial (E. coli, S. aureus) |

| Electronic Effects | Strong electron-withdrawing Br | Moderate electron-withdrawing Cl |

Key Differences :

- Bromine’s larger atomic radius and polarizability may alter binding interactions in biological systems compared to chlorine .

Heterocyclic Propanoic Acid Derivatives

Example :

- 3-(2-Oxo-2H-pyran-6-yl)propanoic acid (Compound 5, )

| Property | This compound | Pyran-Substituted Propanoic Acid |

|---|---|---|

| Substituent | Bromonaphthyl | 2-Oxopyran ring |

| Bioactivity | Not reported | Moderate antifungal activity |

| Solubility | Likely low (due to naphthyl) | Higher (polar pyran oxygen) |

Key Differences :

- The pyran ring introduces oxygen atoms, increasing polarity and solubility, whereas the bromonaphthyl group prioritizes hydrophobic interactions .

Naphthalene-Based Propanoic Acid Derivatives

Example :

- 3-(2,6-Dimethyl-octahydronaphthalen-1-yl)propanoic acid (Compound 3, )

| Property | This compound | Octahydronaphthalene Derivative |

|---|---|---|

| Aromaticity | Fully aromatic naphthalene | Partially saturated naphthalene |

| Function | Not reported | Cholesterol-lowering agent |

| Steric Effects | Planar aromatic system | Bulky, saturated substituents |

Key Differences :

- The fully aromatic naphthyl system in the target compound may facilitate π-π stacking in molecular recognition, unlike the saturated derivative in , which likely interacts via steric or hydrophobic effects .

Brominated Branched-Chain Propanoic Acids

Example :

- 2-Bromo-2-methyl-propanoic acid ()

| Property | This compound | 2-Bromo-2-methyl-propanoic Acid |

|---|---|---|

| Structure | Aromatic substitution | Aliphatic branched chain |

| Molecular Weight | ~285 (estimated) | 167.01 |

| Boiling Point | Likely high (>200°C) | 200°C |

| Solubility | Low (aromatic) | Slightly soluble in water |

Key Differences :

- The aromatic bromine in the target compound may stabilize the carboxylate anion via resonance, whereas the aliphatic bromine in exerts inductive effects only .

Data Tables

Table 1: Bioactivity Comparison

Table 2: Physical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Solubility |

|---|---|---|---|

| This compound | ~285 | >250 (estimated) | Low in water |

| 2-Bromo-2-methyl-propanoic acid | 167.01 | 200 | Slightly soluble |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.